2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Description
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-15-5-4-6-16(28-2)18(15)19(25)21-7-8-22-9-10-23-12-17(29-3)14(24)11-13(23)20(22)26/h4-6,11-12H,7-10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQPBIRSOWNTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide (CAS Number: 1040633-41-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 401.4 g/mol. The structure features a benzamide core substituted with methoxy and pyrido[1,2-a]pyrazin moieties. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties and antioxidant capabilities.
Anticancer Activity
Several studies have indicated that compounds structurally related to 2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide exhibit significant anticancer activity. For example:
- In Vitro Studies : A related compound demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines. These values are comparable to doxorubicin (IC50 = 0.04 to 0.06 μmol/mL), indicating strong antiproliferative effects .
Antioxidant Activity
The compound's potential as an antioxidant has also been explored:
- DPPH Radical Scavenging Assay : Compounds similar to 2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide showed moderate DPPH radical-scavenging activity at concentrations of 100 μg/mL when compared to ascorbic acid .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells may be a critical mechanism for its anticancer effects.
- Radical Scavenging : The presence of methoxy groups may enhance the compound's ability to neutralize free radicals.
Case Study 1: Anticancer Efficacy
A study published in PubMed assessed the anticancer efficacy of various derivatives related to the target compound. It was found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity toward normal cells .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of methoxylated derivatives similar to the target compound. Results indicated that these compounds effectively reduced oxidative stress markers in vitro .
Comparaison Avec Des Composés Similaires
Core Modifications
Pyrido[1,2-a]pyrazine vs. Pyrazolo[3,4-b]pyridine :
The target compound’s pyrido-pyrazine core differs from the pyrazolo[3,4-b]pyridine system in 2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (). The latter lacks the fused dione system, which may reduce hydrogen-bonding capacity and alter metabolic stability .- Tetrahydroimidazo[1,2-a]pyridine Derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit a saturated imidazo-pyridine core with ester and nitrile substituents, contrasting with the aromatic pyrido-pyrazine system in the target compound .
Substituent Variations
- Benzamide vs. Furan-2-carboxamide: The target compound’s 2,6-dimethoxybenzamide group differs from the 5-bromo-furan-2-carboxamide in BI99831 ().
Cyclohexanecarboxamide vs. 2-Methylpropanamide :
BK13252 () uses a cyclohexanecarboxamide group, which increases lipophilicity, whereas N-(2-{7-methoxy...}ethyl)-2-methylpropanamide () employs a branched aliphatic chain, likely improving metabolic stability .
Spectral and Physical Properties
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) enhance solubility and π-π stacking, whereas bromine (BI99831) or trifluoromethyl groups () increase binding affinity but may reduce bioavailability .
- Core Rigidity : The pyrido-pyrazine system’s aromaticity (target compound) likely improves target engagement compared to saturated tetrahydroimidazo-pyridines (), which may exhibit conformational flexibility .
- Synthetic Feasibility : High yields in trifluoromethyl derivatives () suggest robust synthetic routes for electron-deficient analogs, whereas moderate yields in tetrahydroimidazo-pyridines () indicate challenges in cyclization .
Méthodes De Préparation
Ethylenediamine Linker Installation
The pyrido[1,2-a]pyrazin-2-yl ethyl group is attached via nucleophilic substitution. The pyrazin fragment’s secondary amine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C, forming a bromoethyl intermediate. This intermediate is then treated with sodium azide (NaN₃) to introduce an azide group, which is reduced to a primary amine using hydrogenation (H₂/Pd-C).
Amide Bond Formation
The final coupling employs 2,6-dimethoxybenzoyl chloride and the pyrido[1,2-a]pyrazin ethylamine derivative in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Alternatively, carbodiimide coupling agents like EDC/HOBt are used in anhydrous DMF to achieve yields of 70–80%.
Optimization and Purification
Reaction Condition Optimization
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Solvent Selection : Toluene and DMF are preferred for their ability to dissolve polar intermediates.
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Temperature Control : Pyridone formation requires reflux (110°C), while amide coupling proceeds at 0–5°C to minimize racemization.
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Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20%.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
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Recrystallization : Methanol/water mixtures enhance purity to >99%.
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Analytical Validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide?
- The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the pyrido[1,2-a]pyrazin-2-yl intermediate via cyclization of substituted pyrazine precursors under controlled acidic or basic conditions .
- Step 2: Coupling the intermediate with a 2,6-dimethoxybenzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the final amide bond .
- Critical conditions: Temperature control (e.g., 0–5°C for acyl chloride reactions) and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify hydrogen/carbon environments, focusing on methoxy (-OCH₃), carbonyl (C=O), and pyrazine ring signals .
- Mass Spectrometry (HRMS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrido[1,2-a]pyrazin-2-yl intermediate?
- Key variables:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Catalyst screening: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) may accelerate ring closure .
- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) reduces side-product formation .
- Experimental design: Use a fractional factorial design to evaluate solvent-catalyst-temperature interactions .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Data validation steps:
- Replicate assays: Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and biological replicates .
- Control variables: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Mechanistic studies: Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) .
Q. What computational strategies are recommended for predicting the environmental stability or metabolic pathways of this compound?
- Environmental fate modeling:
- EPI Suite: Estimate biodegradability and bioaccumulation potential using the compound’s logP and molecular weight .
- Density Functional Theory (DFT): Calculate bond dissociation energies to predict reactivity with hydroxyl radicals or ozone .
- Metabolism prediction:
- CYP450 docking simulations: Identify potential oxidation sites on the pyrazine and benzamide moieties .
Data Contradiction Analysis
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved experimentally?
- Methodological approach:
- Phase-solubility studies: Measure solubility in binary solvent systems (e.g., DMSO-water gradients) using UV-Vis spectroscopy .
- Dynamic Light Scattering (DLS): Detect aggregation phenomena that may falsely indicate low solubility .
- Statistical analysis: Apply ANOVA to compare results across solvent batches and purity grades .
Experimental Design for Biological Testing
Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?
- Recommended assays:
- Kinase-Glo Luminescent Assay: Quantify ATP depletion in recombinant kinase systems (e.g., EGFR, BRAF) .
- Cellular thermal shift assays (CETSA): Confirm target engagement by monitoring protein thermal stability shifts .
Structural and Functional Analogues
Q. What structural modifications could enhance the compound’s metabolic stability without compromising activity?
- Strategies:
- Methoxy group replacement: Substitute 2,6-dimethoxy groups with trifluoromethoxy (-OCF₃) to reduce cytochrome P450-mediated oxidation .
- Pyrazine ring substitution: Introduce electron-withdrawing groups (e.g., -Cl, -CN) to stabilize the ring against nucleophilic attack .
- Validation: Synthesize analogues and compare half-lives in liver microsome assays .
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